

# A Head-to-Head Comparison of PRMT5 Inhibitors: PRT543 vs. GSK3326595

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Compound of Interest		
Compound Name:	PRT543	
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This guide provides a comprehensive comparison of two prominent protein arginine methyltransferase 5 (PRMT5) inhibitors, **PRT543** and GSK3326595, for researchers, scientists, and drug development professionals. By presenting available preclinical and clinical data, this document aims to facilitate an objective evaluation of their efficacy and mechanisms of action.

### Introduction

Protein arginine methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology due to its role in regulating various cellular processes, including gene expression, RNA splicing, and DNA damage repair.[1] Overexpression of PRMT5 is observed in a wide range of cancers, making it an attractive target for therapeutic intervention.[2][3] **PRT543** and GSK3326595 are both orally available small molecule inhibitors of PRMT5 that have shown promise in preclinical and clinical settings.[2][4] This guide will delve into a detailed comparison of their performance based on published experimental data.

#### **Mechanism of Action**

Both **PRT543** and GSK3326595 function by inhibiting the enzymatic activity of the PRMT5/MEP50 complex, which is responsible for the symmetric dimethylation of arginine residues on histone and non-histone proteins.[2][5] This inhibition leads to a reduction in the levels of symmetric dimethylarginine (sDMA), a key pharmacodynamic biomarker.[4][5]



GSK3326595 acts as a non-competitive inhibitor with respect to the methyl donor S-adenosylmethionine (SAM) and a competitive inhibitor with respect to the protein substrate.[1] Its mechanism of action has been linked to the induction of alternative splicing of MDM4, leading to the activation of the p53 tumor suppressor pathway.

While the exact binding mode of **PRT543** has not been as extensively detailed in the provided search results, it is a potent and selective inhibitor that binds to the substrate recognition site of PRMT5, effectively blocking its methyltransferase activity.[2]

# Preclinical Efficacy Biochemical and Cellular Potency

Both molecules have demonstrated potent inhibition of PRMT5 in biochemical and cellular assays.

Inhibitor	Biochemical IC50 (PRMT5/MEP50)	Representative Cellular IC50/gIC50	Cell Line(s)
PRT543	10.8 nM[2][6]	31 nM	Granta-519 (Mantle Cell Lymphoma)
35 nM	SET-2 (Acute Myeloid Leukemia)[4]		
25 nM	HACC2A (Adenoid Cystic Carcinoma)		
38 nM	UFH2 (Adenoid Cystic Carcinoma)[7]		
GSK3326595	~6.2 - 9.2 nM[8][9]	Low nM range	Lymphoma and Breast Cancer cell lines[8]
69 nM (GI50)	5637 (Bladder Cancer)[10]		

### **In Vivo Antitumor Activity**



Both inhibitors have shown significant tumor growth inhibition in various xenograft models.

Inhibitor	Animal Model	Dosing	Key Findings
PRT543	Granta-519 (Mantle Cell Lymphoma) Xenograft	Oral administration	Significant tumor growth inhibition.[2]
SET-2 (Acute Myeloid Leukemia) Xenograft	Oral administration	Significant tumor growth inhibition.[2]	
5637 (Bladder Cancer) Xenograft	Oral administration	Significant tumor growth inhibition.[2]	
NCI-H1048 (Small Cell Lung Cancer) Xenograft	Oral administration	Significant tumor growth inhibition.[2]	
Adenoid Cystic Carcinoma (ACC) PDX	Oral administration	Significant tumor growth inhibition (34% to 108% TGI).[7]	
GSK3326595	Z-138 (Mantle Cell Lymphoma) Xenograft	25, 50, and 100 mg/kg twice per day, orally	Dose-dependent tumor growth inhibition.[5]
CHLA20 (Neuroblastoma) Xenograft	Not specified	Attenuated primary tumor growth and metastasis.[11]	

### **Clinical Trial Data**

Both PRT543 and GSK3326595 have been evaluated in Phase 1 clinical trials.

## PRT543 (NCT03886831)

This ongoing Phase 1 study is evaluating **PRT543** in patients with advanced solid tumors and hematologic malignancies.[12][13]



Parameter	Finding	
Recommended Phase 2 Dose (RP2D)	45 mg, 5 times per week[14]	
Safety Profile	Generally well-tolerated. Most common Grade 3 or higher treatment-related adverse events (TRAEs) were thrombocytopenia and anemia.  [15]	
Preliminary Efficacy	- Durable complete response observed in a patient with HRD+ ovarian cancer.[15]- Stable disease observed in patients with adenoid cystic carcinoma and uveal melanoma.[15]- Clinical benefit rate of 57% in patients with recurrent/metastatic adenoid cystic carcinoma. [16]	
Pharmacokinetics	Half-life of approximately 15 hours at the expansion dose.[17]	
Target Engagement	Dose-dependent reduction in serum sDMA, with a 69% reduction at the expansion dose.[1]	

# GSK3326595 (METEOR-1: NCT02783300 and NCT03614728)

The METEOR-1 study assessed GSK3326595 in patients with advanced solid tumors and non-Hodgkin lymphoma (NHL), while the NCT03614728 study focused on myeloid neoplasms.[3] [18]



Parameter	Finding
Recommended Phase 2 Dose (RP2D)	Initially 400 mg once daily, later amended to 300 mg once daily due to toxicities.[3]
Safety Profile	Most common adverse events included fatigue, nausea, and anemia.[3]
Efficacy (METEOR-1)	<ul> <li>Partial responses in patients with adenoid cystic carcinoma and ER-positive breast cancer.</li> <li>[19]- Complete responses in patients with follicular lymphoma and diffuse large B-cell lymphoma.[19]</li> </ul>
Efficacy (NCT03614728)	Limited clinical activity in heavily pretreated patients with myeloid neoplasms, with a 17% clinical benefit rate.[18]
Pharmacokinetics	Rapidly absorbed with a mean terminal half-life of 4-6 hours.[3]

# Experimental Protocols Western Blot for Symmetric Dimethylarginine (sDMA)

This protocol provides a general framework for assessing target engagement by measuring the reduction of sDMA levels in cellular lysates.

- Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.



- Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for sDMA overnight at 4°C.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- · Washing: Repeat the washing step.
- Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[20]
- Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative reduction in sDMA levels.

### In Vivo Xenograft Studies

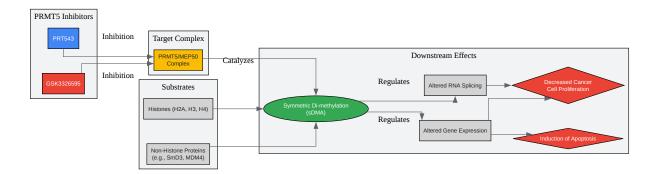
The following is a generalized protocol for assessing in vivo antitumor efficacy.

- Cell Implantation: Subcutaneously implant cancer cells into the flank of immunocompromised mice.
- Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm<sup>3</sup>).
- Randomization: Randomize mice into vehicle control and treatment groups.
- Drug Administration: Administer PRT543 or GSK3326595 orally at the specified doses and schedule.
- Tumor Measurement: Measure tumor volume with calipers at regular intervals.
- Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.



• Endpoint: Continue the study until tumors in the control group reach a specified size or for a predetermined duration. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for sDMA).[2][5]

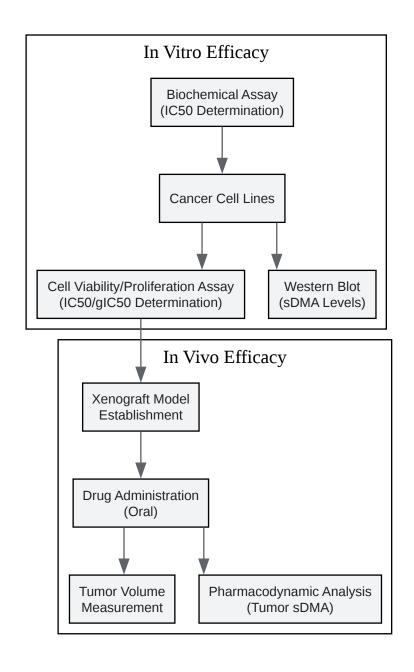
## **Signaling Pathways and Experimental Workflows**



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**Caption:** General signaling pathway of PRMT5 inhibition.





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### Validation & Comparative





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